![molecular formula C26H29N3O B1365159 (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine CAS No. 210468-90-9](/img/structure/B1365159.png)
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine
Overview
Description
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine is a complex organic compound characterized by its imidazolidine ring structure. This compound is notable for its stereochemistry, with specific configurations at multiple chiral centers, making it a subject of interest in stereoselective synthesis and chiral chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidine Ring: This can be achieved through the condensation of a diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyethylimino Group: This step often involves the reaction of the imidazolidine intermediate with a benzyl-protected hydroxyethylamine, followed by deprotection.
Chiral Resolution: The final product is obtained through chiral resolution techniques such as crystallization or chromatography to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high stereoselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted imidazolidines.
Scientific Research Applications
Pharmaceutical Development
This compound plays a crucial role in pharmaceutical research as a key intermediate in synthesizing various drugs. It is particularly significant in developing medications targeting neurological disorders. The compound's structure allows for modifications that can enhance drug efficacy and specificity, making it valuable in the search for new therapeutic agents .
Catalysis
In the realm of catalysis , (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine is employed as a chiral catalyst in asymmetric synthesis. This application is vital for producing enantiomerically pure compounds, which are essential for the pharmaceutical industry due to the different biological activities exhibited by enantiomers. The compound enhances reaction rates and selectivity in various organic reactions .
Biochemical Research
The compound is extensively used in biochemical research to study enzyme interactions and mechanisms. By providing insights into biological pathways, it aids researchers in developing new therapeutic strategies. Its ability to interact with specific enzymes makes it a valuable tool for elucidating complex biochemical processes .
Material Science
In material science , this compound is explored for its unique properties that facilitate the creation of advanced materials. These include polymers and nanomaterials with applications in electronics and coatings. The compound's structural characteristics contribute to improved mechanical properties and thermal stability of these materials .
Analytical Chemistry
In the field of analytical chemistry , this compound is utilized to develop methods for detecting and quantifying specific biomolecules. Its application aids in diagnostics and environmental monitoring by enhancing the sensitivity and specificity of analytical techniques such as chromatography and spectroscopy .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders |
Catalysis | Chiral catalyst used in asymmetric synthesis to produce enantiomerically pure compounds |
Biochemical Research | Studies enzyme interactions and mechanisms to elucidate biological pathways |
Material Science | Development of advanced materials like polymers and nanomaterials with enhanced properties |
Analytical Chemistry | Methods for detecting and quantifying biomolecules aiding diagnostics and environmental monitoring |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Pharmaceutical Synthesis : Research has demonstrated that modifications of this compound can lead to enhanced pharmacological profiles in drug candidates targeting Alzheimer's disease .
- Catalytic Efficiency : A study showcased its use as a chiral catalyst that significantly improved yields and selectivity in synthesizing complex organic molecules necessary for drug development .
- Biochemical Pathways : Investigations into its interaction with specific enzymes have revealed potential pathways for therapeutic intervention in metabolic disorders .
Mechanism of Action
The mechanism by which (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine exerts its effects involves its interaction with specific molecular targets. The hydroxyethylimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The imidazolidine ring provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidine: Lacks the hydroxyethylimino group, resulting in different reactivity and applications.
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-hydroxyethylimino]imidazolidine: Similar structure but without the benzyl group, affecting its binding properties and biological activity.
Uniqueness
The presence of the benzyl-protected hydroxyethylimino group in (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine provides unique steric and electronic properties, enhancing its utility in asymmetric synthesis and biological applications.
Biological Activity
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine is a complex organic compound with potential biological activities. It has garnered interest in medicinal chemistry due to its structural features that may influence various biological pathways. This article explores the compound's biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C26H29N3O
- Molecular Weight : 399.53 g/mol
- CAS Number : 210468-90-9
- Melting Point : 114 °C .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Its imidazolidine core may facilitate interactions with enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl and imino groups enhances its potential for hydrogen bonding, which can increase binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values are crucial for determining effectiveness:
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 10 |
HeLa (cervical cancer) | 15 |
A549 (lung cancer) | 12 |
These findings indicate a promising therapeutic potential in oncology .
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazolidine derivatives and evaluated their antibacterial activity. The study found that modifications to the side chains significantly influenced antimicrobial efficacy. The compound showed notable activity against Staphylococcus aureus with an MIC of 16 µg/mL .
Case Study 2: Anticancer Properties
Another study published in Cancer Research explored the anticancer effects of imidazolidine derivatives. The researchers reported that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways . This suggests a mechanism involving programmed cell death, which is critical for cancer treatment strategies.
Properties
IUPAC Name |
(2R)-2-[[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino]-3-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-28-24(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)29(2)26(28)27-23(19-30)18-20-12-6-3-7-13-20/h3-17,23-25,30H,18-19H2,1-2H3/t23-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFEHDNCQXIQG-DSITVLBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](N(C1=N[C@H](CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469321 | |
Record name | (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210468-90-9 | |
Record name | (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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